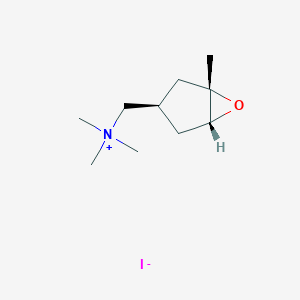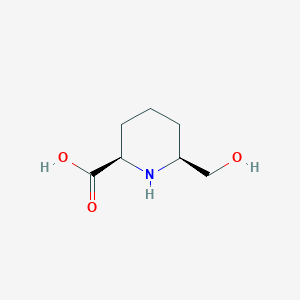
2-Piperidinecarboxylicacid,6--,-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinecarboxylicacid,6--,- is a cyclic amino acid that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promise in various fields of research.
Mécanisme D'action
The mechanism of action of 2-Piperidinecarboxylicacid,6--,- is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters and receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, the gamma-aminobutyric acid (GABA) receptor, and the acetylcholine receptor. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Piperidinecarboxylicacid,6--,- has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Furthermore, it has been shown to have antitumor and antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Piperidinecarboxylicacid,6--,- in lab experiments is its high purity and stability. It can be easily synthesized using various methods and can be purified using standard techniques. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Piperidinecarboxylicacid,6--,-. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Furthermore, it would be interesting to investigate its mechanism of action in more detail to better understand its therapeutic potential. Finally, it would be valuable to explore the potential use of 2-Piperidinecarboxylicacid,6--,- in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
2-Piperidinecarboxylicacid,6--,- can be synthesized using various methods. One of the most common methods is the reaction of 2-piperidone with sodium cyanide followed by hydrolysis. Another method involves the reaction of 2-piperidone with sodium nitrite to form 2-nitroso-2-piperidone, which is then reduced to 2-piperidinecarboxylicacid,6--,- using sodium dithionite. These methods have been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-Piperidinecarboxylicacid,6--,- has been studied for its potential therapeutic applications in various fields of research. It has shown promise in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. Furthermore, it has been investigated for its potential use in the treatment of cancer and infectious diseases.
Propriétés
Numéro CAS |
161431-60-3 |
|---|---|
Nom du produit |
2-Piperidinecarboxylicacid,6--,- |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m0/s1 |
Clé InChI |
OIHIUNWHKBRWJW-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@H](N[C@H](C1)C(=O)O)CO |
SMILES |
C1CC(NC(C1)C(=O)O)CO |
SMILES canonique |
C1CC(NC(C1)C(=O)O)CO |
Synonymes |
2-Piperidinecarboxylicacid,6-(hydroxymethyl)-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



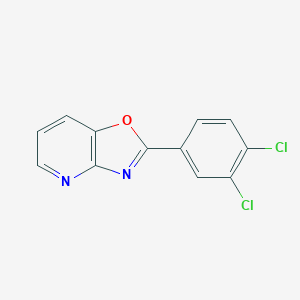
![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)

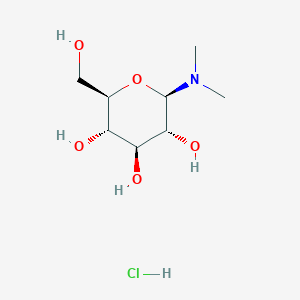
![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)
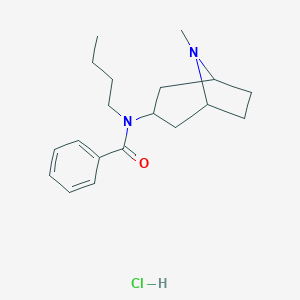
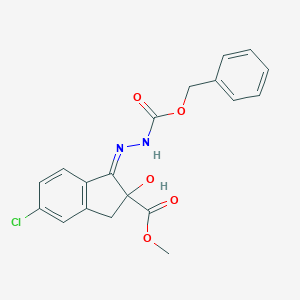
![3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)
![N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)

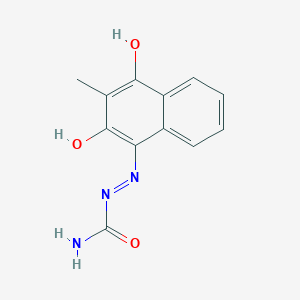
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
